molecular formula C10H13BrClNO2 B13492548 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B13492548
M. Wt: 294.57 g/mol
InChI Key: XOZIUWULVWNVJX-UHFFFAOYSA-N
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Description

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 9th position on the benzoxazepine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the bromination of a precursor compound followed by methoxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylating agents like dimethyl sulfate. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride include other benzoxazepine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is the specific combination of the bromine and methoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-13-9-3-2-8(11)7-6-12-4-5-14-10(7)9;/h2-3,12H,4-6H2,1H3;1H

InChI Key

XOZIUWULVWNVJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CNCCO2.Cl

Origin of Product

United States

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